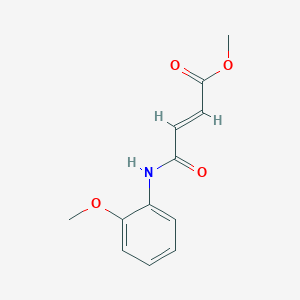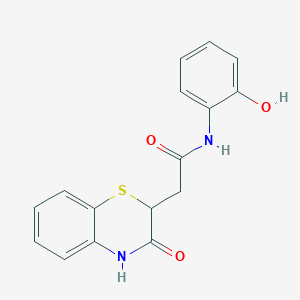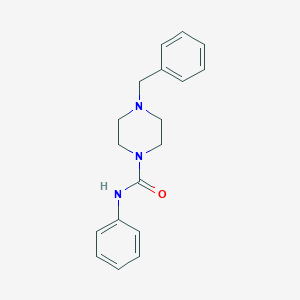![molecular formula C26H18N2O3S B282068 methyl 4-oxo-2,10b-diphenyl-3a,10b-dihydro-4H-thieno[2',3':3,4]pyrrolo[1,2-a]benzimidazole-3-carboxylate](/img/structure/B282068.png)
methyl 4-oxo-2,10b-diphenyl-3a,10b-dihydro-4H-thieno[2',3':3,4]pyrrolo[1,2-a]benzimidazole-3-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 4-oxo-2,10b-diphenyl-3a,10b-dihydro-4H-thieno[2',3':3,4]pyrrolo[1,2-a]benzimidazole-3-carboxylate is a chemical compound that has gained significant attention in the field of medicinal chemistry. It belongs to the class of benzimidazole derivatives and possesses a thieno[2',3':3,4]pyrrolo moiety. This compound has shown promising results in various scientific research applications, including anticancer, antimicrobial, and anti-inflammatory activities.
Mecanismo De Acción
The mechanism of action of methyl 4-oxo-2,10b-diphenyl-3a,10b-dihydro-4H-thieno[2',3':3,4]pyrrolo[1,2-a]benzimidazole-3-carboxylate is not fully understood. However, it has been suggested that its anticancer activity is mediated through the inhibition of tubulin polymerization, leading to cell cycle arrest and apoptosis. Its antimicrobial activity is believed to be due to its ability to disrupt bacterial cell membrane integrity. Its anti-inflammatory activity is thought to be mediated through the inhibition of NF-κB signaling pathway.
Biochemical and Physiological Effects:
Methyl 4-oxo-2,10b-diphenyl-3a,10b-dihydro-4H-thieno[2',3':3,4]pyrrolo[1,2-a]benzimidazole-3-carboxylate has been shown to have various biochemical and physiological effects. It has been reported to induce cell cycle arrest and apoptosis in cancer cells. It has also been shown to inhibit the growth of bacterial and fungal cells. Additionally, it has been demonstrated to inhibit the production of pro-inflammatory cytokines.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using methyl 4-oxo-2,10b-diphenyl-3a,10b-dihydro-4H-thieno[2',3':3,4]pyrrolo[1,2-a]benzimidazole-3-carboxylate in lab experiments is its potent activity against cancer cells, bacteria, and fungi. It also exhibits anti-inflammatory activity, making it a potential candidate for the treatment of various diseases. However, one of the limitations is its relatively complex synthesis process, which may limit its availability for research purposes.
Direcciones Futuras
There are several potential future directions for the research of methyl 4-oxo-2,10b-diphenyl-3a,10b-dihydro-4H-thieno[2',3':3,4]pyrrolo[1,2-a]benzimidazole-3-carboxylate. One direction is to investigate its potential as a lead compound for the development of novel anticancer, antimicrobial, and anti-inflammatory agents. Another direction is to explore its mechanism of action in more detail to gain a better understanding of its biological activity. Additionally, further research could be conducted to optimize its synthesis process to improve its availability for research purposes.
Métodos De Síntesis
The synthesis of methyl 4-oxo-2,10b-diphenyl-3a,10b-dihydro-4H-thieno[2',3':3,4]pyrrolo[1,2-a]benzimidazole-3-carboxylate involves a multi-step process. The initial step involves the condensation of 2-aminobenzimidazole with 2-thiophenecarboxaldehyde to form thieno[2',3':3,4]pyrrolo[1,2-a]benzimidazole. The second step involves the reaction of thieno[2',3':3,4]pyrrolo[1,2-a]benzimidazole with methyl 4-chloroacetoacetate to form the final product.
Aplicaciones Científicas De Investigación
Methyl 4-oxo-2,10b-diphenyl-3a,10b-dihydro-4H-thieno[2',3':3,4]pyrrolo[1,2-a]benzimidazole-3-carboxylate has shown potential in various scientific research applications. It has demonstrated potent anticancer activity against various cancer cell lines, including breast, lung, and colon cancer. Additionally, it has shown promising antimicrobial activity against Gram-positive and Gram-negative bacteria, as well as antifungal activity against Candida albicans. Furthermore, it has exhibited anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines.
Propiedades
Fórmula molecular |
C26H18N2O3S |
|---|---|
Peso molecular |
438.5 g/mol |
Nombre IUPAC |
methyl (10R)-15-oxo-10,12-diphenyl-11-thia-1,8-diazatetracyclo[7.6.0.02,7.010,14]pentadeca-2,4,6,8,12-pentaene-13-carboxylate |
InChI |
InChI=1S/C26H18N2O3S/c1-31-24(30)20-21-23(29)28-19-15-9-8-14-18(19)27-25(28)26(21,17-12-6-3-7-13-17)32-22(20)16-10-4-2-5-11-16/h2-15,21H,1H3/t21?,26-/m0/s1 |
Clave InChI |
XDBSXRJZGVQBNX-UQTORGHUSA-N |
SMILES isomérico |
COC(=O)C1=C(S[C@]2(C1C(=O)N3C2=NC4=CC=CC=C43)C5=CC=CC=C5)C6=CC=CC=C6 |
SMILES |
COC(=O)C1=C(SC2(C1C(=O)N3C2=NC4=CC=CC=C43)C5=CC=CC=C5)C6=CC=CC=C6 |
SMILES canónico |
COC(=O)C1=C(SC2(C1C(=O)N3C2=NC4=CC=CC=C43)C5=CC=CC=C5)C6=CC=CC=C6 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![4-[4-(4-Ethyl-1-piperazinyl)anilino]-4-oxo-2-phenyl-2-butenoicacid](/img/structure/B281985.png)
![(E)-4-[4-[4-(2-hydroxyethyl)piperazin-4-ium-1-yl]anilino]-4-oxo-2-phenylbut-2-enoate](/img/structure/B281986.png)
![4-{4-[4-(2,3-Dichlorophenyl)-1-piperazinyl]anilino}-4-oxo-2-phenyl-2-butenoic acid](/img/structure/B281989.png)
![4-{4-[4-(4-Chlorophenyl)-1-piperazinyl]anilino}-4-oxo-2-phenyl-2-butenoic acid](/img/structure/B281990.png)

![{[5-(4-bromophenyl)-4-oxo-1-phenyl-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl]sulfanyl}acetic acid](/img/structure/B281994.png)


![2-[4-(8-Chlorodibenzo[b,f][1,4]oxazepin-11-yl)-1-piperazinyl]phenyl methyl ether](/img/structure/B282004.png)


![2-{[4-(2-Methylphenyl)piperazin-1-yl]carbonyl}benzoic acid](/img/structure/B282009.png)

![4-[3-(Dimethylamino)anilino]-4-oxo-2-butenoicacid](/img/structure/B282015.png)